6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione

Catalog No.
S11850221
CAS No.
M.F
C19H21N3O2S
M. Wt
355.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}qu...

Product Name

6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione

IUPAC Name

6,7-dimethoxy-4-[2-(4-methylphenyl)ethylamino]-1H-quinazoline-2-thione

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C19H21N3O2S/c1-12-4-6-13(7-5-12)8-9-20-18-14-10-16(23-2)17(24-3)11-15(14)21-19(25)22-18/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,22,25)

InChI Key

VIORPVHNIUUNAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

6,7-Dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. Its systematic name reflects its complex structure, which includes two methoxy groups at the 6 and 7 positions, an ethylamino side chain with a para-methylphenyl group at the 4 position, and a thione functional group at the 2 position. The chemical formula for this compound is C17H20N2O2SC_{17}H_{20}N_{2}O_{2}S .

This compound exhibits significant structural diversity due to the presence of multiple functional groups, which can influence its chemical behavior and biological activity. The thione group, in particular, plays a crucial role in the reactivity and interaction of the compound with various biological targets.

The chemical reactivity of 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione can be attributed to its thione functional group and the electron-donating properties of the methoxy groups. Potential reactions include:

  • Nucleophilic Substitution: The thione can undergo nucleophilic attack, leading to the formation of thiol derivatives.
  • Oxidation: The thione may be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, potentially leading to more complex structures.

These reactions are significant for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.

Quinazoline derivatives, including 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione, have been studied for their potential biological activities. Notably, compounds in this class exhibit:

  • Antitumor Activity: Many quinazoline derivatives demonstrate inhibitory effects on protein tyrosine kinases, particularly epidermal growth factor receptor (EGFR) tyrosine kinase, making them potential candidates for cancer therapy .
  • Antimicrobial Properties: Some studies suggest that quinazoline derivatives may exhibit antimicrobial activity against various pathogens .
  • Antimalarial Effects: Research indicates that certain modifications of quinazoline structures can lead to potent antimalarial agents .

The specific biological activity of 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione remains an area for further investigation.

The synthesis of 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione typically involves several steps:

  • Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving ortho-aminoaryl ketones and isothiocyanates.
  • Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst or reagent (e.g., dimethyl sulfate) under basic conditions.
  • Alkylation: The introduction of the ethylamino side chain can be accomplished through alkylation reactions with appropriate alkyl halides.
  • Thionation: Finally, thionation can be carried out using phosphorus pentasulfide or Lawesson's reagent to convert a carbonyl or thiol precursor into the thione form.

These synthetic pathways allow for modifications that can enhance biological activity or optimize pharmacological profiles.

6,7-Dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione has potential applications in:

  • Pharmaceutical Development: As a lead compound in developing new anticancer agents targeting protein tyrosine kinases.
  • Research Tools: For studying signal transduction pathways involving epidermal growth factor receptors and related kinases.
  • Antimicrobial Agents: Potential use in treating infections due to its observed antimicrobial properties.

Interaction studies are essential for understanding how 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Inhibition Studies: Determining the effectiveness of the compound in inhibiting target enzymes like protein tyrosine kinases.
  • Cellular Assays: Investigating cellular responses to treatment with this compound in various cancer cell lines or microbial cultures.

Such studies will provide insight into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione. Here are some notable examples:

Compound NameStructureBiological Activity
6,7-DimethoxyquinazolineStructureAntitumor
ErlotinibStructureEGFR Inhibitor
GefitinibStructureEGFR Inhibitor
4-[3-Methylsulfanylanilino]-6,7-DimethoxyquinazolineStructurePotential Anticancer

Uniqueness

The uniqueness of 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione lies in its specific side chain configuration and thione functionality, which may impart distinctive pharmacological properties compared to other quinazoline derivatives. Its structural features could enable selective targeting of certain kinases while minimizing off-target effects seen with broader-spectrum inhibitors like erlotinib and gefitinib.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

355.13544809 g/mol

Monoisotopic Mass

355.13544809 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

Explore Compound Types